Dimethyl 3-(dimethylamino)-2,4-dipropylpentanedioate
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Overview
Description
Dimethyl 3-(dimethylamino)-2,4-dipropylpentanedioate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(dimethylamino)-2,4-dipropylpentanedioate typically involves multiple steps. One common method involves the reaction of dimethylamine with a suitable precursor, such as a diester or a diketone, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize automated systems to control temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(dimethylamino)-2,4-dipropylpentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 3-(dimethylamino)-2,4-dipropylpentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-(dimethylamino)-2,4-dipropylpentanedioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and personal care products.
3-Dimethylaminoacrolein: Used in the synthesis of heterocyclic systems.
Uniqueness
Dimethyl 3-(dimethylamino)-2,4-dipropylpentanedioate is unique due to its combination of ester and amine functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in both research and industrial applications.
Properties
CAS No. |
88584-61-6 |
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Molecular Formula |
C15H29NO4 |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
dimethyl 3-(dimethylamino)-2,4-dipropylpentanedioate |
InChI |
InChI=1S/C15H29NO4/c1-7-9-11(14(17)19-5)13(16(3)4)12(10-8-2)15(18)20-6/h11-13H,7-10H2,1-6H3 |
InChI Key |
LBYASRVKRQNRJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C(CCC)C(=O)OC)N(C)C)C(=O)OC |
Origin of Product |
United States |
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